molecular formula C20H17N3OS B2663588 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361168-04-9

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2663588
CAS No.: 361168-04-9
M. Wt: 347.44
InChI Key: WXXISWHNBLEABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic organic compound designed for research applications, featuring a naphthothiazole core linked to a dimethylaminobenzamide group. This structural motif is found in compounds with significant research potential in medicinal chemistry and chemical biology. Compounds based on the naphthothiazole scaffold have been investigated for their antimicrobial properties. Specifically, related naphtho[2,3-d]thiazole-4,9-diones demonstrate potent activity against Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA) . The incorporation of the benzamido group at the 2-position of the thiazole ring is a critical structural feature for this bioactivity. Furthermore, the N-(thiazol-2-yl)benzamide pharmacophore is recognized as a key structural element in the development of novel receptor modulators. Research on analogous structures has identified this class as a potent and selective antagonist for the Zinc-Activated Channel (ZAC), functioning as a negative allosteric modulator . The thiazole ring itself is a privileged structure in drug discovery, contributing to the biological activity of numerous therapeutic agents across various fields, including antivirals, anticancer, and antimicrobials . This combination of structural features makes 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide a valuable chemical tool for researchers exploring new ligand-receptor interactions, developing antimicrobial agents, and studying the structure-activity relationships of fused heterocyclic systems. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-23(2)15-10-7-14(8-11-15)19(24)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXISWHNBLEABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Naphtho[1,2-d]thiazole Core: This can be achieved by reacting naphthylamine with a thioamide under acidic conditions to form the thiazole ring.

    Introduction of the Benzamide Group: The naphtho[1,2-d]thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

    Dimethylamino Substitution: Finally, the dimethylamino group is introduced via nucleophilic substitution using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, while the benzamide moiety can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding naphtho[1,2-d]thiazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

The structural and functional attributes of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can be contextualized by comparing it to related compounds, as detailed below:

Structural Analogues in the Naphtho[1,2-d]thiazole Family

Key Compounds :

N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) (): Structure: Features a dimethylamino-methyl substituent on the thiazole ring and a pyridinyl group. Properties: Melting point and spectral data (HRMS, NMR) confirm structural integrity.

2-[7-Benzamido-6-iminopyrimidino[4,5-c]pyrazol-2-yl]naphthalino[1,2-d]thiazole (11) (): Structure: Incorporates a pyrimidine-pyrazole fused system and a benzamido group. Properties: Higher molecular weight (437.52 g/mol) compared to the target compound, with a melting point of 276°C. The benzamido group may enhance π-π stacking interactions.

3,5-Dimethoxy-N-(naphtho[1,2-d][1,3]thiazol-2-yl)benzamide (): Structure: Methoxy substituents on the benzamide instead of dimethylamino. Properties: Methoxy groups increase hydrophobicity and electron-donating capacity but reduce basicity compared to dimethylamino.

Comparative Table :

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound Naphtho[1,2-d]thiazole 4-(Dimethylamino)benzamide N/A ~349.4 (estimated) Expected NH stretch (IR), aromatic peaks (NMR)
4h () Thiazole Dimethylamino-methyl, pyridinyl N/A ~386.5 Pyridinyl protons δ 7.5–8.5 ppm (NMR)
Compound 11 () Naphtho[1,2-d]thiazole Pyrimidine-pyrazole, benzamido 276 437.52 C=O stretch at 1712 cm⁻¹ (IR)
3,5-Dimethoxy derivative () Naphtho[1,2-d]thiazole 3,5-Dimethoxybenzamide N/A ~365.4 Methoxy δ 3.8 ppm (NMR)
Indeno[1,2-d]thiazole Derivatives ()

Compounds such as 7c–7i feature an indeno[1,2-d]thiazole core instead of naphtho[1,2-d]thiazole. For example:

  • 7c (N-(6-Isobutoxy-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide): The isobutoxy group increases lipophilicity (logP ~4.2 estimated), which may enhance membrane permeability but reduce solubility.
Simplified Thiazole-Benzamide Analogues
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide (): Structure: A non-fused thiazole with dichlorobenzamide. Properties: Lower molecular weight (297.15 g/mol) and simpler structure. The chlorine atoms introduce electronegativity, affecting reactivity.

Biological Activity

4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, with the chemical formula C17H16N2S, is a compound of considerable interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a benzamide core with a dimethylamino group and a naphtho[1,2-d]thiazole moiety, which contribute to its distinct chemical behavior and reactivity.

The biological activity of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors that regulate cell signaling processes related to proliferation and apoptosis.
  • Ion Channel Effects : The compound could influence ion channels, affecting cellular excitability and signaling.

Therapeutic Potential

Research indicates that this compound exhibits promising anti-cancer and anti-inflammatory properties. Studies have shown that derivatives of similar structures possess significant cytotoxic effects against various cancer cell lines, suggesting that 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide may also exhibit such activities.

Case Studies and Research Findings

  • Cytotoxic Activity : A study evaluated the cytotoxic effects of similar naphthoquinone-benzamide derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds were more potent than the standard chemotherapy agent cisplatin in certain contexts .
  • Fluorescent Probes : The unique photophysical properties of the naphtho[1,2-d]thiazole moiety suggest potential applications as fluorescent probes in biological imaging .
  • Inflammatory Response Modulation : Compounds with similar structures have been explored for their ability to modulate inflammatory responses, indicating that 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide may also play a role in reducing inflammation through specific pathways .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(4-(dimethylamino)styryl)naphtho[1,2-d]thiazole methiodideStructureAnti-cancer activity
4-(dimethylamino)pyridine derivativesStructureEnzyme inhibition
Benzamide derivativesStructureAntiviral activity

This comparison highlights the unique aspects of 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide while situating it within a broader context of research on similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(dimethylamino)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

Intermediate preparation : Formation of the naphthothiazole-2-amine core via cyclization of 2-aminonaphthalene-1-thiol with aldehydes or ketones .

Coupling reactions : The benzamide group is introduced via amide bond formation between 4-(dimethylamino)benzoic acid derivatives (e.g., acid chlorides) and naphthothiazole-2-amine under reflux in anhydrous solvents (e.g., DMF or THF) with coupling agents like EDC/HOBt .

  • Critical factors : Yield optimization requires precise control of reaction time (12–24 hours), temperature (70–100°C), and stoichiometric ratios. Purification via column chromatography or recrystallization is essential to achieve >90% purity .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Analytical workflow :

NMR spectroscopy : ¹H/¹³C NMR confirms the presence of dimethylamino protons (~δ 2.8–3.1 ppm) and aromatic protons from the naphthothiazole moiety (δ 7.5–8.5 ppm) .

Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₁₈N₃OS: calculated 368.12, observed 368.11) .

X-ray crystallography : Resolves spatial arrangement of the naphthothiazole-benzamide scaffold, critical for docking studies .

Q. What preliminary biological activities have been reported for this compound?

  • Key findings :

  • Antimicrobial activity : Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) via disk diffusion assays, likely targeting bacterial membrane integrity .
  • Anticancer potential : Demonstrates IC₅₀ values <10 µM against HeLa and MCF-7 cell lines in MTT assays, suggesting apoptosis induction through ROS-mediated pathways .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • SAR insights :

  • Dimethylamino group : Enhances solubility and cellular uptake; substitution with bulkier groups (e.g., piperidine) reduces potency due to steric hindrance .
  • Naphthothiazole core : Rigidity improves binding to hydrophobic enzyme pockets (e.g., 12-lipoxygenase), as seen in docking studies with derivatives like Lox12Slug001 (binding score: -11.40) .
    • Experimental validation : Use molecular dynamics simulations to assess substituent effects on binding free energy and stability .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Case study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

Standardize protocols (e.g., 48-hour incubation, 10% FBS).

Cross-validate using orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

Q. How can synthetic yields be improved without compromising purity?

  • Advanced methods :

  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and increases yield (75% → 85%) by enhancing reaction homogeneity .
  • Flow chemistry : Enables precise control of temperature and reagent mixing, minimizing side products .

Q. What computational tools are effective for predicting off-target interactions?

  • Approach :

Docking software (AutoDock Vina, Glide) : Screen against kinase libraries to identify off-targets (e.g., EGFR, VEGFR2) .

Machine learning models : Train on ChEMBL data to predict ADMET properties (e.g., hERG inhibition risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.